molecular formula C12H15FN2O2 B1469611 1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one CAS No. 1239757-56-2

1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one

Cat. No.: B1469611
CAS No.: 1239757-56-2
M. Wt: 238.26 g/mol
InChI Key: JRZOVUKLQQVJLQ-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated pyrrolidine derivative.

    Attachment of the Fluorophenoxy Group: The final step involves the reaction of the aminopyrrolidine intermediate with a fluorophenoxy compound under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the fluorophenoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one
  • 1-(3-Aminopyrrolidin-1-yl)-2-(4-bromophenoxy)ethan-1-one
  • 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one

Uniqueness

1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one is unique due to the presence of the fluorophenoxy group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can influence the compound’s biological activity and its potential as a drug candidate.

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-9-1-3-11(4-2-9)17-8-12(16)15-6-5-10(14)7-15/h1-4,10H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZOVUKLQQVJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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